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Compound of Interest

Compound Name: 3-Vinylcyclobutanol

Cat. No.: B15277143

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed reactions of 3-
vinylcyclobutanol, a strained carbocycle with significant potential in organic synthesis. The
high ring strain of the cyclobutane ring, combined with the reactivity of the vinyl group, allows
for a variety of palladium-catalyzed transformations, leading to diverse and structurally complex
molecules. This document outlines key reaction types, provides detailed experimental
protocols, and summarizes quantitative data to facilitate the application of these reactions in
research and development.

Palladium-Catalyzed Aminocarbonylation of 3-
Vinylcyclobutanols

One of the most well-developed palladium-catalyzed reactions of 3-vinylcyclobutanols is their
aminocarbonylation to form a-substituted [3,y-unsaturated cyclobutanecarboxamides. This
transformation is notable for its ability to construct a quaternary carbon center while preserving
the cyclobutane ring, a significant challenge given the propensity of these systems to undergo
rearrangement or ring-opening.[1]

This reaction proceeds via the in situ formation of a conjugated diene from the 3-
vinylcyclobutanol, followed by the formation of a rt-allylpalladium intermediate. Subsequent
carbonylation and nucleophilic attack by an amine afford the desired product. A key advantage
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of this method is the effective suppression of undesired side reactions like semipinacol
rearrangement and ring-opening.[1]

Quantitative Data Summary

The following table summarizes the substrate scope for the palladium-catalyzed
aminocarbonylation of various 1-substituted-3-vinylcyclobutanols with different amines.
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Vinylcyclobuta

Entry Amine (2) Product Yield (%)
nol (1)
1-(4- .
1 Aniline 3a 77
methoxyphenyl)
1-(4- .
2 Aniline 3b 75
fluorophenyl)
3 1-phenyl 4-fluoroaniline 3c 72
4 1-phenyl 4-chloroaniline 3d 81
4-(tert-
5 1-phenyl N 3e 85
butyl)aniline
6 1-phenyl 4-cyanoaniline 3f 68
7 1-phenyl o-toluidine 39 65
8 1-phenyl m-toluidine 3h 78
3,5- ]
9 1-phenyl 3i 88

dimethylaniline

1-(naphthalen-2-

10 Aniline 3j 71
yl)
11 1-cyclohexyl Aniline 3k 55
12 1-isobutyl Aniline 3l 48
13 1-phenyl Benzylamine 3m 62
(4-
14 1-phenyl methoxyphenyl) 3n 58

methanamine

Cyclohexanamin

15 1-phenyl 30 52
e

16 1-phenyl Pyrrolidine 3p 69

17 1-phenyl Morpholine 3q 73
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L-phenylalanine
18 1-phenyl 3v 57
methyl ester

L-proline methyl
19 1-phenyl 3w 45
ester

Experimental Protocol: General Procedure for
Aminocarbonylation[1]

To a dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)2 (2.5 mol %),
JohnPhos (5 mol %), the vinylcyclobutanol (1, 0.12 mmol), and the amine hydrochloride (2, 0.1
mmol). The tube is evacuated and backfilled with carbon monoxide (CO) three times. Under a
CO atmosphere (1 atm balloon), anhydrous THF (1.0 mL) is added. The reaction vessel is then
placed in a stainless-steel autoclave, which is pressurized with CO (40 bar). The reaction
mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the autoclave is
carefully depressurized, and the solvent is removed under reduced pressure. The residue is
purified by flash column chromatography on silica gel to afford the desired a-substituted 3,y-
unsaturated cyclobutanecarboxamide.

Logical Workflow for Aminocarbonylation

Reaction Execution ‘Workup and Purification

Reaction Setup
Evacuate and backfill Pressurize autoclave o i Remove solvent Purify by flash column

Click to download full resolution via product page

Caption: Experimental workflow for the palladium-catalyzed aminocarbonylation.

Palladium-Catalyzed Ring Expansion of
Allenylcyclobutanols
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While a direct protocol for the palladium-catalyzed semipinacol rearrangement of 3-

vinylcyclobutanol is not readily available in the literature, a closely related transformation, the

asymmetric ring expansion of allenylcyclobutanols to chiral cyclopentanones, has been

reported. This reaction proceeds via a Wagner-Meerwein shift, a type of rearrangement

mechanistically similar to the semipinacol rearrangement. This method provides an efficient

route to functionalized cyclopentanones with an a-chiral quaternary center.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed asymmetric ring

expansion of various allenylcyclobutanols.

Allenylcyclobu

Entry Product Yield (%) ee (%)
tanol
2-(4-
1-(4-
" heny) methoxyphenyl)-
methoxyphenyl)a
1 ypheny 2- 95 92
llenylcyclobutano )
| vinylcyclopentan
one
2-(4-
1-(4-
chlorophenyl)-2-
2 chlorophenyl)alle ] 93 90
vinylcyclopentan
nylcyclobutanol
one
1- 2-phenyl-2-
3 phenylallenylcycl  vinylcyclopentan 96 91
obutanol one
2-(naphthalen-2-
1-(naphthalen-2- )2
4 yl)allenylcyclobut y. 92 93
vinylcyclopentan
anol
one
1- 2-cyclohexyl-2-
5 cyclohexylallenyl  vinylcyclopentan 85 88
cyclobutanol one
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Experimental Protocol: Asymmetric Ring Expansion

To a solution of the allenylcyclobutanol (0.1 mmol) in toluene (1.0 mL) is added [Pd(dba)z] (5
mol %), (R)-DTBM-SEGPHOS (6 mol %), and benzoic acid (0.12 mmol). The reaction mixture
is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is directly

purified by flash column chromatography on silica gel to afford the corresponding chiral
cyclopentanone.

Proposed Signaling Pathway for Ring Expansion
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Caption: Proposed catalytic cycle for the asymmetric ring expansion.
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Palladium-Catalyzed Ring-Opening Polymerization
of Cyclobutanols

Palladium catalysts can also mediate the ring-opening polymerization (ROP) of bifunctional
cyclobutanols through the cleavage of a C(sp®)—C(sp?) bond. This process, driven by [3-carbon
elimination from a palladium alkoxide intermediate, leads to the formation of polyketones. While
not specific to 3-vinylcyclobutanol, this reaction highlights a different mode of reactivity for the

cyclobutanol scaffold under palladium catalysis.

Quantitative Data Summary

The following table shows the effect of catalyst loading on the molecular weight and
polydispersity of the resulting polyketone from a bifunctional cyclobutanol monomer.

Catalyst Loading

Entry Mw (kDa) PDI
(mol %)

1 2.0 5.8 1.6

2 1.0 7.2 1.8

3 0.5 8.5 2.1

4 0.25 6.3 2.5

5 0.125 5.1 2.8

Experimental Protocol: Ring-Opening Polymerization

In a glovebox, a Schlenk flask is charged with the bifunctional cyclobutanol monomer (1.0
mmol), Pd(OAc): (as indicated in the table), PPhs (2 mol eq. to Pd), and Cs2COs (1.2 mmol).
Anhydrous toluene (5 mL) is added, and the flask is sealed. The reaction mixture is then
heated at 110 °C for 24 hours. After cooling, the mixture is diluted with CH2Cl2 and filtered
through a pad of Celite. The filtrate is concentrated, and the polymer is precipitated by the
addition of methanol. The solid is collected by filtration and dried under vacuum.

Logical Relationship in Polymerization
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Caption: Key steps in the palladium-catalyzed ring-opening polymerization.

In summary, 3-vinylcyclobutanol and its derivatives are versatile substrates for a range of
palladium-catalyzed transformations. The choice of reaction conditions and the specific
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substitution pattern of the starting material can be used to control the reaction pathway, leading
to either the preservation of the four-membered ring or its strategic ring-opening or expansion.
These methods provide powerful tools for the synthesis of complex molecular architectures
relevant to drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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